Phenyl [3-(pyrrolidin-1-yl)phenyl]carbamate
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Overview
Description
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]CARBAMATE is a chemical compound that features a phenyl group, a pyrrolidine ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]CARBAMATE typically involves the reaction of phenyl isocyanate with 3-(pyrrolidin-1-yl)aniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrrolidine groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]CARBAMATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]UREA: Similar structure but with a urea linkage instead of a carbamate.
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]AMIDE: Contains an amide linkage instead of a carbamate.
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]THIOCARBAMATE: Features a thiocarbamate linkage.
Uniqueness
PHENYL N-[3-(PYRROLIDIN-1-YL)PHENYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamate linkage provides stability and potential for diverse reactivity compared to similar compounds with different linkages.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
phenyl N-(3-pyrrolidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-16-9-2-1-3-10-16)18-14-7-6-8-15(13-14)19-11-4-5-12-19/h1-3,6-10,13H,4-5,11-12H2,(H,18,20) |
InChI Key |
GASCBBRLSLDWQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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